

# An In-depth Technical Guide to 1-(Benzylxy)-2-fluoro-4-nitrobenzene

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## Compound of Interest

Compound Name: 1-(Benzylxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1291564

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## Introduction

**1-(Benzylxy)-2-fluoro-4-nitrobenzene** is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzylxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This trifunctional arrangement makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of a variety of target compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**.

## Chemical Structure and Properties

The chemical structure of **1-(Benzylxy)-2-fluoro-4-nitrobenzene** is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with CAS number 76243-24-8 is **1-(benzylxy)-2-fluoro-4-nitrobenzene**, also referred to as 4-Benzylxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-(Benzylxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).<sup>[2]</sup>

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the benzylxy group can be cleaved under

certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**

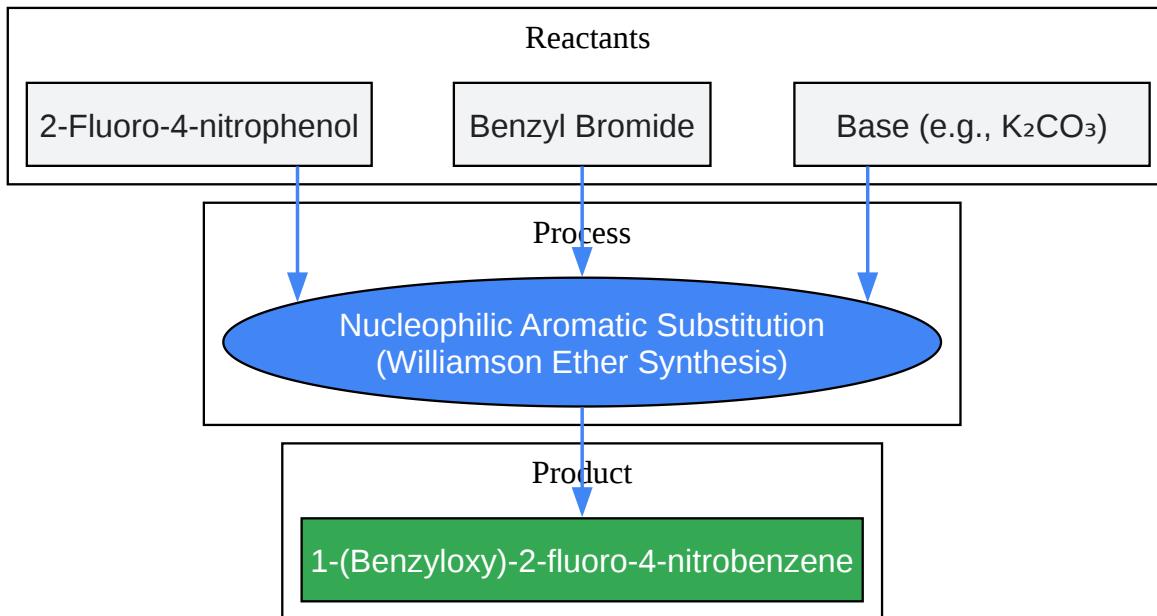
Property	Value	Source
CAS Number	76243-24-8	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> FNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	247.22 g/mol	<a href="#">[1]</a>
Appearance	Yellow solid (at room temperature)	<a href="#">[1]</a>
Boiling Point	395.242 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.3 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Flash Point	192.836 °C (Predicted)	<a href="#">[1]</a>

## Synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**

The synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene** is typically achieved through a nucleophilic aromatic substitution reaction. While a specific detailed experimental protocol for this exact compound is not readily available in publicly accessible literature, a general and plausible synthetic route can be derived from established chemical principles, namely the Williamson ether synthesis adapted for an aromatic substrate.

## Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide ion, generated *in situ* by the base, acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether linkage.

Diagram 1: Proposed Synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(Benzylxy)-2-fluoro-4-nitrobenzene**.

## Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

### Materials:

- 2-Fluoro-4-nitrophenol
- Benzyl bromide
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-(benzyloxy)-2-fluoro-4-nitrobenzene**.

## Spectroscopic Data (Predicted)

While experimental spectra for **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** are not readily available, the expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

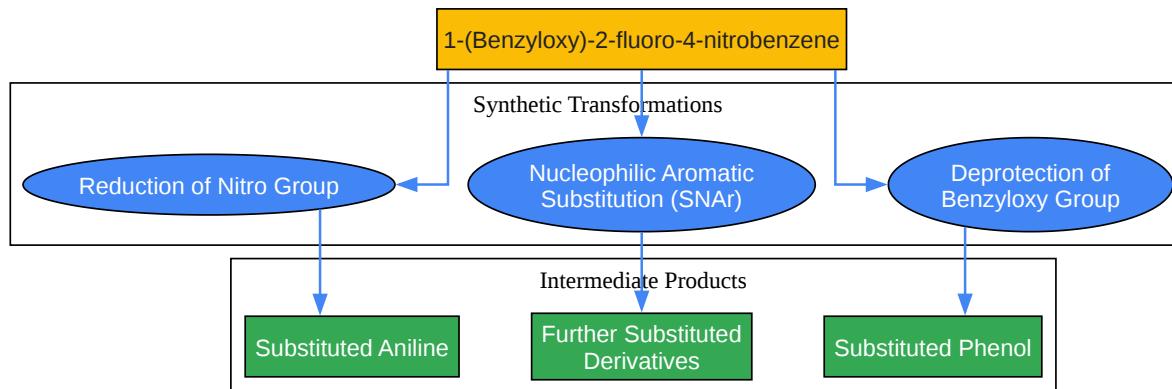
Table 2: Predicted Spectroscopic Data for **1-(BenzylOxy)-2-fluoro-4-nitrobenzene**

Technique	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR	<p>* δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.</p>
	<p>* δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-substituted aromatic ring.</p>
	<p>* δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH<sub>2</sub>-).</p>
<sup>13</sup> C NMR	<p>* δ ~150-160 ppm: Aromatic carbons attached to oxygen and fluorine.</p>
	<p>* δ ~140-150 ppm: Aromatic carbon attached to the nitro group.</p>
	<p>* δ ~125-135 ppm: Aromatic carbons of the benzyl ring.</p>
	<p>* δ ~110-125 ppm: Aromatic carbons of the substituted ring.</p>
	<p>* δ ~70 ppm: Methylene carbon of the benzyloxy group (-OCH<sub>2</sub>-).</p>
FT-IR (cm <sup>-1</sup> )	<p>* ~3100-3000: Aromatic C-H stretch.</p>
	<p>* ~2950-2850: Aliphatic C-H stretch (from -CH<sub>2</sub>-).</p>
	<p>* ~1590, 1490: Aromatic C=C stretch.</p>
	<p>* ~1520, 1340: Asymmetric and symmetric NO<sub>2</sub> stretch.</p>
	<p>* ~1250: Aryl-O-CH<sub>2</sub> stretch (asymmetric).</p>
	<p>* ~1050: Aryl-O-CH<sub>2</sub> stretch (symmetric).</p>
	<p>* ~1200-1100: C-F stretch.</p>
Mass Spec.	<p>* [M]<sup>+</sup> at m/z = 247.06: Molecular ion peak.</p>
	<p>* Fragment at m/z = 91: Benzyl cation [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>.</p>

## Applications in Research and Development

**1-(BenzylOxy)-2-fluoro-4-nitrobenzene** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.<sup>[1]</sup> The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization, acylation, or alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The benzylOxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of **1-(BenzylOxy)-2-fluoro-4-nitrobenzene**



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Caption: Key synthetic transformations of the title compound.

## Safety and Handling

As with all chemical reagents, **1-(BenzylOxy)-2-fluoro-4-nitrobenzene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-(BenzylOxy)-2-fluoro-4-nitrobenzene** is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for drug discovery and development professionals. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration and application in innovative synthetic strategies.

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## References

- 1. [lookchem.com](http://lookchem.com) [lookchem.com]
- 2. 2-(BenzylOxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]
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